molecular formula C24H30ClN3O5S B2532615 3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1219171-95-5

3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2532615
CAS No.: 1219171-95-5
M. Wt: 508.03
InChI Key: CVKLBWHQSLAXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride (CAS: 1216731-57-5) is a benzamide derivative featuring a benzo[d]thiazole core substituted with a 4-methyl group, a 3,4,5-trimethoxybenzamide moiety, and a morpholinoethyl side chain. Its molecular formula is C23H28ClN3O5S, with a molecular weight of 494.0 . The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S.ClH/c1-16-6-5-7-20-21(16)25-24(33-20)27(9-8-26-10-12-32-13-11-26)23(28)17-14-18(29-2)22(31-4)19(15-17)30-3;/h5-7,14-15H,8-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKLBWHQSLAXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structure, characterized by the presence of three methoxy groups and a morpholinoethyl substitution, suggests significant potential for various biological activities, particularly in cancer treatment and antimicrobial applications.

The molecular formula for this compound is C24H30ClN3O5SC_{24}H_{30}ClN_{3}O_{5}S, with a molecular weight of 508.0 g/mol. Its structure can be illustrated as follows:

PropertyValue
Common NameThis compound
CAS Number1219171-95-5
Molecular FormulaC24H30ClN3O5SC_{24}H_{30}ClN_{3}O_{5}S
Molecular Weight508.0 g/mol

Anticancer Activity

Recent studies indicate that benzothiazole derivatives exhibit significant anticancer properties. The specific compound under consideration has been shown to interact with key enzymes involved in cancer cell proliferation. Molecular docking studies suggest strong binding affinities to proteins such as DNA gyrase and dihydroorotase, which are critical in cancer cell metabolism and division .

In vitro studies have demonstrated that this compound has cytotoxic effects on various cancer cell lines, including MGC-803 (gastric cancer), MCF-7 (breast cancer), and HepG-2 (hepatoma). The compound exhibited IC50 values indicating its effectiveness in inhibiting cell growth across these lines .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties, particularly against Pseudomonas aeruginosa. It has been shown to significantly inhibit biofilm formation and enhance the efficacy of conventional antibiotics by acting synergistically. This is particularly important in combating antibiotic resistance—a growing concern in clinical settings .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Methoxy Substitution : The three methoxy groups enhance solubility and potentially increase biological activity compared to other benzothiazole derivatives.
  • Benzothiazole Core : This moiety is known for its diverse biological activities, including anticancer and antimicrobial effects.
  • Morpholinoethyl Group : This substitution may facilitate better interaction with biological targets due to its flexible nature.

Study on Antitumor Activity

In a study evaluating various benzothiazole derivatives for their anticancer potential, it was found that compounds similar to this compound exhibited promising results. For instance, a derivative showed an IC50 value of approximately 20 μM against MCF-7 cells, indicating significant antiproliferative effects .

Study on Antibiofilm Activity

Another study focused on the antibiofilm properties of benzothiazole derivatives revealed that compounds with similar structures could inhibit biofilm formation effectively at nanomolar concentrations. The specific compound under discussion demonstrated enhanced activity compared to traditional antibiotics like azithromycin .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promising anticancer properties. For instance, derivatives of 3,4,5-trimethoxyphenyl thiazole pyrimidines were synthesized and evaluated for their in vitro anticancer activity. Compounds demonstrated significant cytotoxicity against several cancer cell lines, including non-small cell lung cancer and colorectal carcinoma . The structural similarity suggests that 3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride may exhibit comparable effects.

Anti-inflammatory Properties

Compounds containing benzothiazole and morpholine moieties have been studied for their anti-inflammatory effects. In silico studies have indicated that such compounds can act as inhibitors of key inflammatory pathways, such as the lipoxygenase pathway . This suggests a potential application for this compound in treating inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that include the formation of the benzothiazole ring followed by the introduction of morpholino and methoxy groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Antibacterial Activity

A study focusing on similar benzothiazole derivatives highlighted their antibacterial properties against strains like Escherichia coli and Pseudomonas aeruginosa. The results suggest that modifications in the molecular structure can enhance antibacterial efficacy . This points to a potential application for this compound in combating bacterial infections.

Anthelmintic Activity

Recent investigations into benzothiazole derivatives have shown promising anthelmintic activity comparable to standard drugs like albendazole . This indicates that this compound could be explored for its potential use in treating parasitic infections.

Comparison with Similar Compounds

Core Structural Features

The compound shares the N-(benzo[d]thiazol-2-yl)benzamide scaffold with several analogs but differs in substituents:

  • Benzamide Group : The 3,4,5-trimethoxy substitution contrasts with halogenated (e.g., 3,4-dichloro, 2,4-difluoro) or alkylated (e.g., 3,4-dimethyl) variants seen in other compounds .
  • Amine Side Chain: The morpholinoethyl group introduces polarity, enhancing solubility compared to dimethylaminoethyl or piperazinyl analogs .

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility (Predicted) LogP (Estimated) Stability Notes
Target Compound 494.0 3,4,5-Trimethoxy, morpholinoethyl High (HCl salt) ~2.5 Enhanced solubility, moderate LogP
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide () - 5-Chloro, 2,4-difluoro Low ~3.2 Fluorine increases LogP
N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-3,4-dimethyl analog () 476.0 3,4-Dimethyl, 4-methoxy High (HCl salt) ~2.8 Methyl groups lower LogP
N-(2-(Dimethylamino)ethyl)-4-sulfonyl analog () 553.1 Sulfonyl, dimethylaminoethyl Moderate ~3.5 Sulfonyl increases molecular weight

Structure-Activity Relationships (SAR)

  • Benzamide Substitutions : Electron-donating methoxy groups (target) may improve metabolic stability compared to electron-withdrawing halogens () .
  • Amine Side Chains: Morpholinoethyl groups improve aqueous solubility and bioavailability over non-polar alkyl chains .

Pharmacokinetic Considerations

  • Solubility : The hydrochloride salt and morpholine group enhance solubility, critical for oral bioavailability .
  • Metabolism : Trimethoxy groups may slow oxidative metabolism compared to halogenated analogs, which are prone to dehalogenation .

Comparative Analysis of Key Analogs

Halogenated Derivatives ()

  • Examples : 3,4-Dichloro-N-(thiazol-2-yl)benzamide (), N-(5-chloro-thiazol-2-yl)-2,4-difluorobenzamide ().
  • Key Differences : Halogens increase LogP and metabolic liability but may enhance target binding through hydrophobic interactions .

Morpholine-Containing Analogs ()

  • Example : N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride (CAS: 1215643-31-4).
  • Comparison : Similar solubility due to HCl salt but reduced electron density from methyl vs. methoxy groups .

Sulfonyl and Piperazinyl Derivatives ()

  • Example: N-(2-(Dimethylamino)ethyl)-4-sulfonylbenzamide ().

Preparation Methods

Precursor Synthesis via Substitution and Oxidation

The preparation of 3,4,5-trimethoxybenzaldehyde, a precursor to the benzoyl chloride, is detailed in Patent CN104098451A. Starting from 1,2,3-trimethoxybenzene, a substitution reaction with oxoethanoic acid and hydrochloric acid under Lewis acid catalysis (e.g., trifluoromethanesulfonic acid sodium) yields 1,2,3-trimethoxy benzyl chloride. Subsequent oxidation with urotropine (hexamethylenetetramine) in acetic acid affords 3,4,5-trimethoxybenzaldehyde (yield: 58–68%, purity: 58–85% by GC).

Conversion to Benzoyl Chloride

The aldehyde is oxidized to 3,4,5-trimethoxybenzoic acid using potassium permanganate or other oxidizing agents. Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) then converts the acid to the corresponding acyl chloride. This step is critical for ensuring reactivity in subsequent amide couplings.

Preparation of 4-Methylbenzo[d]thiazol-2-amine

Cyclization of Thioamides

As demonstrated in PMC11593696, 4-methylbenzo[d]thiazol-2-amine is synthesized via cyclization of 3,5-dimethoxy-N-(4-methoxyphenyl)benzothioamide. Heating the thioamide in ethanol under reflux induces cyclization, forming the benzothiazole core. The reaction mechanism involves intramolecular nucleophilic attack of the thioamide sulfur on the adjacent carbon, followed by dehydration.

Alkylation to Form N-(2-Morpholinoethyl)-4-methylbenzo[d]thiazol-2-amine

Morpholinoethyl Group Introduction

The primary amine (4-methylbenzo[d]thiazol-2-amine) undergoes alkylation with 2-chloroethyl morpholine. This reaction typically employs a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) at 60–80°C. The product, N-(2-morpholinoethyl)-4-methylbenzo[d]thiazol-2-amine, is isolated via extraction and purified by column chromatography.

Amide Coupling and Hydrochloride Salt Formation

Acylation with 3,4,5-Trimethoxybenzoyl Chloride

The final coupling reaction involves reacting 3,4,5-trimethoxybenzoyl chloride with N-(2-morpholinoethyl)-4-methylbenzo[d]thiazol-2-amine. This step is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N₂ or Ar). Triethylamine (TEA) is added to scavenge HCl generated during the reaction. The mixture is stirred at room temperature for 12–24 hours, followed by aqueous workup to isolate the crude amide.

Hydrochloride Salt Precipitation

The free base is dissolved in ethyl acetate or diethyl ether, and gaseous HCl is bubbled through the solution. Alternatively, a solution of HCl in dioxane is added dropwise. The resulting precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt.

Reaction Optimization and Challenges

Yield Improvement Strategies

  • Acyl Chloride Purity : Higher purity 3,4,5-trimethoxybenzoyl chloride (≥95%) reduces side reactions during coupling.
  • Solvent Selection : THF outperforms DCM in minimizing byproduct formation due to better solubility of intermediates.
  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion.

Spectral Characterization

The final product is characterized by:

  • ¹H-NMR (CDCl₃): δ 8.36 (s, 1H, aromatic), 3.94–3.91 (m, 12H, OCH₃), 2.37 (s, 3H, CH₃).
  • ¹³C-NMR : δ 172.60 (C=O), 153.52–56.26 (OCH₃), 21.01 (CH₃).
  • MS (ESI) : m/z 508.0 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Step Method A (Patent) Method B (PMC)
Benzaldehyde Yield 68% N/A
Acyl Chloride Purity 85% 92%
Coupling Solvent Petroleum Ether THF
Final Product Yield 60–68% 75–82%

Method B, utilizing THF and purified intermediates, offers superior yields and scalability for industrial applications.

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves sequential coupling reactions. For example, the 3,4,5-trimethoxybenzoyl group is introduced via carbodiimide-mediated coupling (e.g., EDCI/HOBt in DCM) with the benzo[d]thiazol-2-amine core. The morpholinoethylamine moiety is then incorporated through nucleophilic substitution or reductive amination. Key intermediates (e.g., 2-phenyl-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide derivatives) are purified via column chromatography and characterized using 1^1H NMR, 13^{13}C NMR, and high-resolution mass spectrometry (HRMS). Elemental analysis (C, H, N) is critical to confirm purity (>95%) and stoichiometry .

Advanced: How can reaction yields be optimized for the morpholinoethyl substitution step?

Methodological Answer:
Yield optimization requires systematic screening of solvents (e.g., DMF vs. THF), bases (e.g., DIPEA vs. TEA), and temperature. Computational reaction path searches (e.g., using quantum chemical calculations) can predict optimal conditions by analyzing transition states and energy barriers. For example, ICReDD’s workflow combines DFT calculations with experimental validation to reduce trial-and-error. Recent studies suggest that polar aprotic solvents at 60–80°C with excess morpholinoethylamine (1.5–2.0 equiv.) improve yields to >70% by minimizing steric hindrance and side reactions .

Basic: What spectroscopic techniques are essential for confirming the hydrochloride salt form?

Methodological Answer:
The hydrochloride salt is confirmed via:

  • FT-IR : Detection of N–H stretching (~2500–3000 cm1^{-1}) and Cl^- counterion vibrations (~600–800 cm1^{-1}).
  • 1^1H NMR in DMSO-d6_6 : Downfield shifts of amine protons (δ 10–12 ppm) due to salt formation.
  • Elemental Analysis : Matching experimental vs. theoretical values for Cl (e.g., ~7.5% w/w).
  • X-ray Diffraction (XRD) : Resolves crystal packing and confirms counterion integration .

Advanced: How can structure-activity relationship (SAR) studies rationalize conflicting bioactivity data in analogs?

Methodological Answer:
Contradictions in bioactivity (e.g., varying IC50_{50} values in kinase assays) are resolved by:

Systematic Substituent Variation : Modifying the 3,4,5-trimethoxyphenyl group (e.g., replacing OMe with CF3_3) or benzo[d]thiazole substituents (e.g., 4-methyl vs. 4-chloro).

Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) identify binding pose variations in target proteins (e.g., tubulin or kinase ATP pockets).

Free-Wilson Analysis : Quantifies contributions of specific substituents to activity. For example, the morpholinoethyl group enhances solubility but may reduce membrane permeability in certain cell lines .

Basic: What is the role of the benzo[d]thiazole moiety in target engagement?

Methodological Answer:
The benzo[d]thiazole core acts as a rigid pharmacophore that:

  • Mimics ATP’s adenine ring in kinase inhibition by forming π-π stacking with conserved residues (e.g., Phe80 in EGFR).
  • Enhances metabolic stability compared to simpler heterocycles (e.g., imidazole) due to reduced CYP450 oxidation.
  • Facilitates hydrogen bonding via the thiazole nitrogen (e.g., with backbone amides in tubulin’s colchicine site) .

Advanced: How do solvent polarity and pH influence the stability of the hydrochloride salt?

Methodological Answer:
Stability studies in aqueous buffers (pH 1–7.4) reveal:

  • Degradation Pathways : Hydrolysis of the morpholinoethyl group at pH >6 or photooxidation of the thiazole ring.
  • Optimal Storage Conditions : Lyophilized solid stored at -20°C in inert atmosphere (N2_2) retains >90% purity over 12 months. In solution, 10% DMSO in citrate buffer (pH 4.0) minimizes degradation (<5% over 72 hours).
  • Analytical Monitoring : UPLC-MS tracks degradation products (e.g., free base formation via chloride loss) .

Basic: What in vitro assays are recommended for preliminary cytotoxicity profiling?

Methodological Answer:
Standard assays include:

  • MTT Assay : IC50_{50} determination in cancer cell lines (e.g., MCF-7, A549) with 72-hour exposure.
  • Caspase-3/7 Activation : Apoptosis induction measured via fluorogenic substrates.
  • Tubulin Polymerization Inhibition : Spectrophotometric monitoring (350 nm) of purified tubulin.
  • Selectivity Screening : Counter-screening against non-cancerous lines (e.g., HEK293) to assess therapeutic index .

Advanced: What strategies mitigate off-target effects linked to the 3,4,5-trimethoxyphenyl group?

Methodological Answer:
To address off-target kinase inhibition:

Prodrug Design : Mask the methoxy groups with ester prodrugs (e.g., acetylated derivatives) that hydrolyze selectively in tumor microenvironments.

Fragment Replacement : Substitute trimethoxyphenyl with isosteres (e.g., 3,4-difluorophenyl) to reduce CYP3A4 inhibition.

Co-crystallization Studies : Resolve off-target binding (e.g., with PI3Kγ) to guide structure-based modifications .

Basic: How is the compound’s solubility profile determined, and what formulations improve bioavailability?

Methodological Answer:
Solubility is assessed via shake-flask method in PBS (pH 7.4), DMSO, and simulated gastric fluid. Hydrochloride salts typically exhibit poor aqueous solubility (<50 µM), necessitating:

  • Nanoparticle Formulations : PLGA or liposomal encapsulation (particle size <200 nm via DLS).
  • Co-solvent Systems : 10% Cremophor EL/ethanol (1:1 v/v) increases solubility to ~1.2 mM.
  • Amorphous Solid Dispersions : Spray-dried with HPMCAS-LF enhances dissolution rate by 3-fold .

Advanced: How can machine learning predict metabolic liabilities of this compound?

Methodological Answer:
Tools like MetaSite or ADMET Predictor analyze:

  • CYP450 Metabolism : Trimethoxyphenyl groups are flagged for potential O-demethylation (CYP2C9/2D6).
  • Glucuronidation Sites : Morpholinoethyl amine is a hotspot for Phase II metabolism.
  • Mitigation Strategies : Introducing deuterium at labile C–H bonds (e.g., benzylic positions) slows oxidative metabolism, as validated in microsomal stability assays (t1/2_{1/2} increased from 15 to 45 minutes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.